Sucrose octaacetate

概要

説明

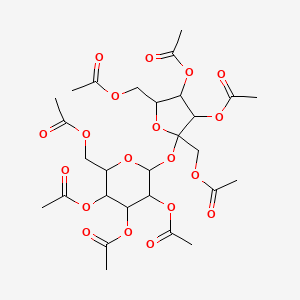

シュクロースオクタアセテートは、化学式がC28H38O19である化学化合物です。これは、シュクロースと酢酸の8倍の量のエステルであり、シュクロースの8つのヒドロキシル基がアセテート基に置き換えられています。 この化合物は結晶性固体で、無色、無臭ですが、非常に苦味があります 。 これは、殺虫剤や除草剤の不活性成分として、および苦味添加剤として、さまざまな用途で使用されています .

準備方法

シュクロースオクタアセテートの調製は、1865年にP. Schutzenberger によって初めて記載されました。 この化合物は、シュクロースと無水酢酸を約145℃で反応させ、酢酸ナトリウムを触媒として使用する発熱反応によって合成できます 。 生成物は、エタノールに溶解して再結晶化することによって精製できます 。 工業生産方法には、同様のプロセスが用いられますが、規模が大きくなります。これにより、商業的な用途に必要な純度と一貫性が確保されます .

化学反応の分析

シュクロースオクタアセテートは、加水分解や脱アセチル化など、さまざまな化学反応を起こします。 リパーゼやプロテアーゼによって部分的に脱アセチル化して、アナログを形成できます。これらは、人工甘味料を合成するための有用な中間体です 。 この化合物は、通常の条件下では安定していますが、強酸または強塩基の存在下で加水分解されることがあります 。 これらの反応で使用される一般的な試薬には、無水酢酸と酢酸ナトリウムが含まれます 。 これらの反応から生成される主な生成物は、部分的に脱アセチル化されたシュクロース誘導体です .

科学研究への応用

シュクロースオクタアセテートは、幅広い科学研究への応用が可能です。 これは、味覚感度の研究において、苦味を呈する代理物として一般的に使用されています 。 製薬業界では、苦味を呈する医薬品有効成分の代理物として使用されています 。 また、若い被験者と高齢の被験者の両方において、甘味料が苦味に与える影響を理解するための、苦味を呈するモデル物質として使用されています 。 さらに、シュクロースオクタアセテートは、ポリアニリンナノファイバーの合成に使用されています。ポリアニリンナノファイバーは、電子工学や材料科学など、さまざまな分野で応用されています .

科学的研究の応用

Food Industry

Flavoring Agent

Sucrose octaacetate is used as a bittering agent in food products. Its intense bitterness can enhance the flavor profile of certain beverages like bitters and ginger ale, providing a complex taste experience that balances sweetness with bitterness .

Bitterant in Clinical Studies

In clinical drug studies, this compound serves as a tool to differentiate between tasters and non-tasters. It has been utilized in taste physiology research to understand human taste thresholds and responses to bitter compounds .

Pharmaceutical Applications

Surrogate for Bitter Active Ingredients

this compound has been recommended as a surrogate for bitter-tasting active pharmaceutical ingredients in pediatric formulations. Its use helps mask unpleasant tastes in medications aimed at children, improving compliance with treatment regimens .

Clinical Research

The compound has been employed in various clinical studies to evaluate taste perception and the effects of bitter substances on human subjects. This includes investigations into taste thresholds and the physiological responses elicited by bitter compounds .

Agricultural Uses

Inert Ingredient in Pesticides

this compound is classified as an inert ingredient in pesticide formulations. It is used in products designed to repel insects and manage pests effectively while minimizing toxicity to non-target organisms. The U.S. Environmental Protection Agency has authorized its use due to its low toxicity profile .

Deterrent for Animal Behavior

The compound has been incorporated into over-the-counter products designed to deter behaviors such as thumb sucking and nail biting in children, as well as preventing dogs from licking wounds or ingesting harmful substances .

Industrial Applications

Plasticizer and Adhesive

In industrial settings, this compound functions as a plasticizer in lacquers and plastics. While its crystalline nature can limit its direct application, modified esters where some acetate groups are replaced can be utilized effectively in various formulations .

Safety Profile

The safety of this compound has been extensively studied. It exhibits low acute oral and dermal toxicity, with no significant adverse effects reported in animal studies. The compound is rapidly biodegradable, minimizing environmental impact when used as an inert ingredient in pesticides .

Data Summary Table

| Application Area | Specific Use | Regulatory Status |

|---|---|---|

| Food Industry | Flavoring agent, bitterant | Approved by FDA for use as food additive |

| Pharmaceutical | Surrogate for bitter active ingredients | Recommended for pediatric formulations |

| Agriculture | Inert ingredient in pesticides | Authorized by EPA for use in pest control |

| Industrial | Plasticizer and adhesive | Used in commercial applications |

Case Studies

- Taste Physiology Research : A study measuring human taste thresholds for this compound revealed significant insights into genetic variations affecting taste perception among individuals. This research helps inform dietary recommendations and product development strategies .

- Pesticide Formulation : this compound has been included in various pesticide products due to its effectiveness as an inert ingredient that enhances the formulation's stability without posing risks to human health or the environment .

- Pharmaceutical Development : In developing pediatric-friendly dosage forms, this compound's ability to mask bitterness has been pivotal. Studies have shown improved patient compliance when medications are formulated with this compound .

作用機序

シュクロースオクタアセテートの作用機序は、主に味覚受容体との相互作用を伴います。 この化合物の強い苦味は、舌の味覚受容体に結合する能力に起因しています 。この相互作用は、苦味を感知するシグナル伝達経路をトリガーします。 シュクロースオクタアセテートは、その苦味のために、殺虫剤や殺虫剤における誤飲による中毒を防ぐための忌避剤としても使用されています .

類似化合物との比較

シュクロースオクタアセテートは、その強い苦味と、苦味を呈する代理物としての使用によって特徴付けられます。 類似の化合物には、グルコースペンタアセテートやフルクトーステトラアセテートなどの、他のアセチル化された糖が含まれます 。これらの化合物も、味覚研究や人工甘味料の合成における中間体として応用されています。 シュクロースオクタアセテートは、より高いアセチル化度と、さまざまな工業的および研究的用途における特定の使用によって区別されます .

生物活性

Sucrose octaacetate (octa-O-acetylsucrose) is a derivative of sucrose, synthesized through the acetylation of sucrose with acetic anhydride. This compound has garnered attention due to its unique properties and potential applications in various fields, including agriculture, pharmacy, and food technology. This article explores the biological activity of this compound, focusing on its antimicrobial properties, synthesis methods, and potential applications.

Synthesis of this compound

This compound can be synthesized via a "green" method using ultrasound-assisted esterification. This approach enhances the reaction efficiency and reduces the environmental impact compared to traditional methods. The synthesis typically involves the following steps:

- Reagents : Sucrose and acetic anhydride are used as primary reactants, with sodium acetate acting as a catalyst.

- Procedure : The reaction is conducted under controlled heating conditions to facilitate the acetylation process.

- Characterization : The resulting product is characterized for purity and physicochemical properties, confirming its identity as this compound .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial activity, particularly against fungi and yeasts. A study evaluated its effectiveness against various microorganisms, including Gram-positive and Gram-negative bacteria, yeasts, and fungi. The findings are summarized in Table 1.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Concentration (mg/cm³) | Inhibition Observed |

|---|---|---|

| Candida albicans | 1, 5 | Yes |

| Aspergillus niger | 1, 5 | No |

| Rhizopus sp. | 1, 5 | Moderate |

| Penicillium sp. | 1, 5 | Moderate |

| Salmonella abony | - | No |

| Bacillus methylotrophicus | - | Stimulated growth |

The results indicate that this compound is particularly effective against certain yeasts and fungi but shows limited activity against bacteria. For instance, it inhibited the growth of Candida albicans at concentrations of 1 mg/cm³ and 5 mg/cm³ while demonstrating moderate activity against Penicillium sp. and Rhizopus sp. .

The mechanism by which this compound exerts its antimicrobial effects appears to be linked to its structure. The short acetyl moieties in sucrose esters may limit their effectiveness against bacteria compared to longer-chain fatty acid esters. However, they have been shown to disrupt fungal cell membranes, inhibiting growth .

Applications

Due to its antifungal properties, this compound has potential applications in several areas:

- Agriculture : It can be utilized as a natural fungicide to protect crops from fungal pathogens.

- Pharmaceuticals : Its antimicrobial properties may be harnessed in developing new antifungal agents.

- Food Technology : As a food additive, it can enhance preservation by inhibiting spoilage microorganisms.

Case Studies

Several studies have investigated the efficacy of this compound in practical applications:

- A study demonstrated its use as a natural preservative in food products, showing significant inhibition of spoilage organisms while maintaining food quality.

- Another investigation focused on its application in agriculture, where it effectively reduced fungal infections in crops without harmful side effects on beneficial microorganisms .

特性

IUPAC Name |

[3,4,5-triacetyloxy-6-[3,4-diacetyloxy-2,5-bis(acetyloxymethyl)oxolan-2-yl]oxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38O19/c1-12(29)37-9-20-22(40-15(4)32)24(42-17(6)34)25(43-18(7)35)27(45-20)47-28(11-39-14(3)31)26(44-19(8)36)23(41-16(5)33)21(46-28)10-38-13(2)30/h20-27H,9-11H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIJKGAXBCRWEOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38O19 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90859241 | |

| Record name | 1,3,4,6-Tetra-O-acetylhex-2-ulofuranosyl 2,3,4,6-tetra-O-acetylhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90859241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

678.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Sucrose octaacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029893 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

260.00 °C. @ 760.00 mm Hg | |

| Details | The Good Scents Company Information System | |

| Record name | Sucrose octaacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029893 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.91 mg/mL | |

| Record name | Sucrose octaacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029893 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

126-14-7 | |

| Record name | SUCROSE OCTAACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1695 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sucrose octaacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029893 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

84 °C | |

| Record name | Sucrose octaacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029893 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。